molecular formula C19H19ClFN3O5S B2968285 N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-24-8

N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2968285
CAS RN: 868983-24-8
M. Wt: 455.89
InChI Key: OSZSXTPPTPLMKQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a fluorophenyl group, a sulfonyl group, and an oxazolidinyl group. These groups suggest that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the chlorobenzyl and fluorophenyl groups suggests that it could participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis Methodologies

One significant application of N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide and related compounds in scientific research is in the development of synthesis methodologies. For example, Borghese et al. (2006) report a safer and more convenient synthetic method for large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives. This approach serves as an alternative to using strong electrophilic and hazardous reagents, showcasing the utility of oxazolidinone derivatives in creating safer chemical synthesis processes (Borghese et al., 2006).

Antimicrobial Activities

Oxazolidinone derivatives, including those similar in structure to N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, have been explored for their antimicrobial properties. Zurenko et al. (1996) investigated the in vitro activities of novel oxazolidinone antibacterial agents, revealing their potential against a variety of clinically important human pathogens. The study highlights the unique mechanism of bacterial protein synthesis inhibition offered by oxazolidinones, which could be relevant to the research applications of the compound (Zurenko et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, it’s important to handle it with care and use appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its reactivity under different conditions, and developing methods for its large-scale production .

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O5S/c20-16-4-2-1-3-13(16)11-22-18(25)19(26)23-12-17-24(9-10-29-17)30(27,28)15-7-5-14(21)6-8-15/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZSXTPPTPLMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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